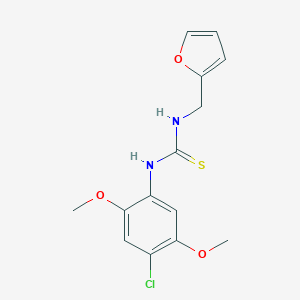
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea, commonly known as CDMTU, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CDMTU belongs to the class of thiourea derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
The mechanism of action of CDMTU is not fully understood, but it is believed to involve multiple pathways. In cancer cells, CDMTU has been shown to induce apoptosis by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. CDMTU has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival.
In inflammation, CDMTU has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. CDMTU has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of NLRP3 inflammasome, which are important contributors to the inflammatory response.
Biochemical and Physiological Effects
CDMTU has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant effects. In cancer cells, CDMTU has been shown to inhibit cell growth, induce apoptosis, and inhibit migration and invasion. In inflammation, CDMTU has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. CDMTU has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMTU has several advantages for lab experiments, including its high purity, stability, and solubility in water. CDMTU is also relatively inexpensive and easy to synthesize. However, CDMTU has some limitations for lab experiments, including its potential toxicity and limited bioavailability. CDMTU may also exhibit off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on CDMTU. One area of research is the development of CDMTU analogs with improved pharmacological properties, such as increased bioavailability and reduced toxicity. Another area of research is the investigation of the mechanisms underlying the anti-cancer, anti-inflammatory, and antioxidant effects of CDMTU. Further studies are also needed to determine the optimal dosage and administration route of CDMTU in different disease models. Finally, the potential of CDMTU as a therapeutic agent in clinical trials should be explored.
Métodos De Síntesis
The synthesis of CDMTU involves the reaction of 2-furylmethylamine with 4-chloro-2,5-dimethoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the final product. The yield of CDMTU can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
CDMTU has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, CDMTU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CDMTU has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, CDMTU has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In inflammation research, CDMTU has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. CDMTU has also been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response. In oxidative stress-related disorders, CDMTU has been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
Propiedades
Nombre del producto |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea |
|---|---|
Fórmula molecular |
C14H15ClN2O3S |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C14H15ClN2O3S/c1-18-12-7-11(13(19-2)6-10(12)15)17-14(21)16-8-9-4-3-5-20-9/h3-7H,8H2,1-2H3,(H2,16,17,21) |
Clave InChI |
IKMJGIREOHIIBG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CO2)OC)Cl |
SMILES canónico |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CO2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Cyclopentyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B216373.png)


![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)



